Cas no 1046818-83-0 (2-Chloro-4-hydroxybenzamide)
2-Chloro-4-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-hydroxybenzamide
- 1045AA
- TRA0073315
- MB04155
- AK108398
- SY027903
- ST2404320
- 1046818-83-0
- DA-26570
- CS-0149672
- MFCD06797964
- SCHEMBL4743327
- AKOS006286986
- CL9319
- DTXSID30594205
- GS-6013
-
- MDL: MFCD06797964
- Inchi: 1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11)
- InChI Key: YXGBFUHYIISYSS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(N)=O)O
Computed Properties
- Exact Mass: 171.00900
- Monoisotopic Mass: 171.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.3
Experimental Properties
- PSA: 64.31000
- LogP: 2.02870
2-Chloro-4-hydroxybenzamide Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2-Chloro-4-hydroxybenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-4-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ589-1g |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 98% | 1g |
392.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ589-5g |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 98% | 5g |
1400.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ589-250mg |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 98% | 250mg |
414CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ589-50mg |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 98% | 50mg |
55.0CNY | 2021-07-13 | |
| TRC | C585820-50mg |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C585820-100mg |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C585820-500mg |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 500mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851546-1g |
2-Chloro-4-hydroxybenzamide |
1046818-83-0 | 95% | 1g |
726.00 | 2021-05-17 | |
| abcr | AB440369-250 mg |
2-Chloro-4-hydroxybenzamide; . |
1046818-83-0 | 250MG |
€95.30 | 2023-03-31 | ||
| abcr | AB440369-1 g |
2-Chloro-4-hydroxybenzamide; . |
1046818-83-0 | 1g |
€140.00 | 2023-03-31 |
2-Chloro-4-hydroxybenzamide Suppliers
2-Chloro-4-hydroxybenzamide Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Chloro-4-hydroxybenzamide
Introduction to 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0)
2-Chloro-4-hydroxybenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1046818-83-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amide derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both chloro and hydroxyl substituents on a benzene ring introduces unique reactivity, making it a valuable scaffold for synthesizing biologically active molecules.
The molecular structure of 2-Chloro-4-hydroxybenzamide consists of a benzene ring substituted with a chloro group at the 2-position and a hydroxyl group at the 4-position, linked to an amide functional group. This arrangement imparts distinct electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The compound’s ability to participate in hydrogen bonding, coupled with its halogenated nature, enhances its suitability for further derivatization and optimization.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Chloro-4-hydroxybenzamide and its analogs. Researchers have been investigating its role as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory and metabolic disorders. The compound’s structural motif is reminiscent of several known bioactive molecules, suggesting that it may serve as a precursor for developing drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 2-Chloro-4-hydroxybenzamide is its potential in modulating enzyme activity. Studies have indicated that derivatives of this compound can interact with various enzymes involved in metabolic pathways, potentially leading to the development of treatments for conditions such as diabetes and obesity. Additionally, the chloro and hydroxyl groups provide opportunities for further functionalization, allowing chemists to tailor the compound’s properties for specific biological applications.
The synthesis of 2-Chloro-4-hydroxybenzamide typically involves multi-step organic reactions, starting from readily available aromatic precursors. The chlorination step is critical, often achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions. Subsequent hydroxylation can be performed using mild oxidizing agents or through metal-catalyzed reactions. The introduction of the amide group is usually accomplished via amidation reactions, where carboxylic acid derivatives react with ammonia or amine equivalents.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 2-Chloro-4-hydroxybenzamide. Catalytic processes and green chemistry principles have been employed to minimize waste and reduce reaction times, making the compound more accessible for industrial applications. These innovations underscore the growing importance of sustainable practices in pharmaceutical chemistry.
The pharmacological evaluation of 2-Chloro-4-hydroxybenzamide has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated its ability to inhibit certain enzymes associated with inflammation, suggesting potential benefits in treating chronic inflammatory diseases. Furthermore, its interaction with mitochondrial enzymes has raised interest in its role in energy metabolism regulation.
Another area of active research involves the use of 2-Chloro-4-hydroxybenzamide as a tool compound in drug discovery. Its unique structural features make it an excellent candidate for structure-based drug design, where computational modeling is used to predict how it might bind to biological targets. This approach has led to the identification of novel lead compounds with enhanced pharmacological profiles.
The safety profile of 2-Chloro-4-hydroxybenzamide is another critical consideration in its development as a pharmaceutical agent. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies provide valuable data on dosage thresholds and potential side effects, ensuring that any future drug candidates derived from this scaffold are safe for human use.
In conclusion, 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its reactivity and biological activity, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications and synthetic methods for this compound, its importance in medicinal chemistry is likely to grow even further.
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